3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one
Description
3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one is a complex organic compound that features a piperazine ring substituted with a nitro group and a phenylethylamine moiety
Properties
IUPAC Name |
3-methyl-1-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17(2)15-23(28)26-13-11-25(12-14-26)20-9-10-22(27(29)30)21(16-20)24-18(3)19-7-5-4-6-8-19/h4-10,16-18,24H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZOEIIAUFTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylethylamine Moiety: This step involves the reaction of the nitro-substituted piperazine with phenylethylamine in the presence of a suitable catalyst.
Final Coupling: The final step involves coupling the intermediate with 3-methylbutan-1-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group and the phenylethylamine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine: Shares the piperazine and nitro functionalities but lacks the phenylethylamine moiety.
Phenylethylamine: Contains the phenylethylamine moiety but lacks the piperazine ring and nitro group.
3-Methylbutan-1-one: Contains the 3-methylbutan-1-one moiety but lacks the piperazine ring and nitro group.
Uniqueness
3-Methyl-1-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)butan-1-one is unique due to its combination of a piperazine ring, nitro group, and phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
